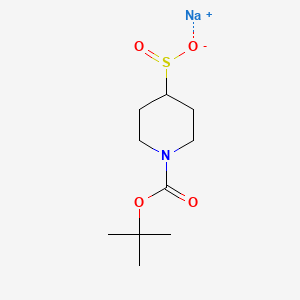

Sodium 4-N-boc-piperidinylsulfinate

Description

Contextualization of Sulfinate Chemistry in Modern Synthesis

Sulfinate salts have garnered considerable attention due to their remarkable versatility. chemrevlett.com These compounds, which are generally stable and easy to handle, can act as nucleophiles, electrophiles, or radical precursors, depending on the reaction conditions. researchgate.netmdpi.com This multifaceted reactivity allows them to participate in a wide array of chemical transformations for the formation of crucial chemical bonds.

One of the most significant applications of sulfinate salts is in the formation of carbon-sulfur (C-S), nitrogen-sulfur (N-S), and sulfur-sulfur (S-S) bonds, which are integral to many biologically active molecules and functional materials. mdpi.comresearchgate.net They are widely used as coupling partners in transition-metal-catalyzed reactions, such as the Suzuki-Miyaura reaction, to form sulfones and sulfonamides. researchgate.netnih.govnih.gov Furthermore, their ability to generate sulfonyl radicals under mild conditions has opened up new avenues for carbon-carbon and carbon-heteroatom bond formation through radical addition and cyclization reactions. nih.gov

The table below illustrates the diverse applications of sulfinate salts in organic synthesis.

| Application of Sulfinate Salts | Resulting Functional Group | Reference |

| Cross-coupling reactions | Sulfones, Sulfonamides | researchgate.netnih.govnih.gov |

| Radical addition to alkenes/alkynes | Functionalized sulfones | nih.gov |

| Reaction with alkyl halides | Alkyl sulfones | researchgate.net |

| Reaction with disulfides | Thiosulfonates | mdpi.com |

Evolution and Significance of Piperidine-Based Scaffolds in Medicinal and Synthetic Chemistry

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. nih.gov Its three-dimensional structure and ability to engage in key interactions with biological targets have made it a ubiquitous feature in a vast number of pharmaceuticals. nih.gov The N-benzyl piperidine motif, for example, is frequently used to fine-tune the efficacy and physicochemical properties of drug candidates. nih.gov

The significance of the piperidine scaffold is underscored by its presence in numerous FDA-approved drugs across various therapeutic areas.

| Drug Name | Therapeutic Area |

| Ritalin (Methylphenidate) | ADHD |

| Risperdal (Risperidone) | Antipsychotic |

| Fentanyl | Analgesic |

| Aricept (Donepezil) | Alzheimer's Disease |

| Claritin (Loratadine) | Antihistamine |

The prevalence of the piperidine moiety in pharmaceuticals has driven the development of numerous synthetic methods for its construction and functionalization. chemrevlett.com The ability to introduce diverse substituents onto the piperidine ring is crucial for optimizing the pharmacological profile of a drug candidate.

Specific Introduction to Sodium 4-N-Boc-Piperidinylsulfinate as a Specialized Reagent and Building Block

Within the expanding family of sulfinate reagents, This compound (CAS 1823496-21-4) represents a specialized building block that combines the reactivity of the sulfinate group with the valuable piperidine scaffold. The "Boc" (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen allows for controlled synthetic manipulations.

While detailed studies focused exclusively on this specific reagent are not extensively documented in publicly available literature, its synthesis can be envisioned through established methods for preparing α-aminoalkanesulfinates. One such general approach involves the reaction of an N-Boc protected amine with a sulfur dioxide surrogate. acs.org In the case of this compound, a potential precursor would be N-Boc-4-aminopiperidine. chemicalbook.comsigmaaldrich.comgoogle.com

The primary utility of this compound is expected to be as a precursor for introducing the 4-N-Boc-piperidinylsulfonyl moiety or the 4-N-Boc-piperidinyl radical into organic molecules. This would allow for the synthesis of a variety of complex structures containing the valuable piperidine scaffold.

Current Research Landscape and Gaps Pertaining to Piperidinylsulfinates

The research landscape for heterocyclic sulfinates, including those derived from piperidine, is rapidly evolving. A significant area of application is their use as nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions to form biaryl and heteroaryl compounds, which are important structures in medicinal chemistry. researchgate.netnih.govacs.org

However, challenges and knowledge gaps remain. While the synthesis of simple heterocyclic sulfinates is often straightforward, the preparation and purification of more complex, functionalized derivatives can be problematic. acs.org The anionic nature of sulfinate salts can also make them unsuitable for certain synthetic transformations, limiting their elaboration in multi-step sequences. acs.org

A promising strategy to overcome these limitations is the use of "latent" sulfinate reagents, such as heterocyclic allylsulfones, which can be converted to the active sulfinate in situ. nih.govacs.org This approach allows for a broader range of synthetic transformations to be performed before the sulfinate is generated for the final coupling step.

Future research in this area will likely focus on:

Developing more efficient and general methods for the synthesis and purification of complex piperidinylsulfinates.

Expanding the scope of reactions in which piperidinylsulfinates can participate, particularly in the realm of radical chemistry.

Exploring the application of these reagents in the synthesis of novel drug candidates and other functional molecules.

Investigating the reactivity of different isomers and substituted derivatives of piperidinylsulfinates to fine-tune their synthetic utility.

Structure

2D Structure

Properties

IUPAC Name |

sodium;1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-sulfinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4S.Na/c1-10(2,3)15-9(12)11-6-4-8(5-7-11)16(13)14;/h8H,4-7H2,1-3H3,(H,13,14);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZAULURLYWKDTG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)S(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18NNaO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823496-21-4 | |

| Record name | sodium 1-[(tert-butoxy)carbonyl]piperidine-4-sulfinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for Sodium 4 N Boc Piperidinylsulfinate

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of Sodium 4-N-Boc-piperidinylsulfinate reveals several logical disconnections. The primary disconnection is at the carbon-sulfur bond, leading back to a 4-substituted N-Boc-piperidine precursor and a source of the sulfinate group. This approach is advantageous as it separates the synthesis of the complex piperidine (B6355638) scaffold from the often sensitive sulfination step.

The key precursor identified is a 4-functionalized N-Boc-piperidine. A versatile and common intermediate for this purpose is a 4-halopiperidine, such as 4-bromo- or 4-iodo-N-Boc-piperidine, or a 4-hydroxypiperidine (B117109) derivative. These functional groups are amenable to conversion into the target sulfinate. For instance, a 4-halopiperidine can be transformed into an organometallic reagent (e.g., a Grignard or organolithium species), which can then be reacted with sulfur dioxide to generate the sulfinate. Alternatively, a 4-hydroxypiperidine can be activated and displaced by a sulfur nucleophile.

The N-Boc protecting group is another key feature. This group can be introduced at various stages, but it is often advantageous to install it early in the synthesis to mask the reactivity of the piperidine nitrogen during subsequent transformations. Therefore, a further disconnection leads back to piperidine or a suitable piperidine precursor.

Synthesis of the 4-N-Boc-Piperidinyl Precursor Scaffold

The synthesis of 4-substituted piperidines can be achieved through various methods, with stereoselectivity being a key consideration for many pharmaceutical applications. One common strategy involves the reduction of a corresponding 4-piperidone (B1582916) derivative. The use of stereoselective reducing agents can afford either the axial or equatorial alcohol with high diastereoselectivity. For instance, the reduction of N-Boc-4-piperidone with sodium borohydride (B1222165) typically yields the equatorial alcohol, N-Boc-4-hydroxypiperidine, as the major product. nih.gov

Another powerful approach is the use of cycloaddition reactions. For example, a [4+2] cycloaddition (Diels-Alder reaction) between a suitable diene and an imine-based dienophile can construct the piperidine ring with defined stereochemistry. Furthermore, intramolecular cyclization of acyclic precursors, such as δ-amino-α,β-unsaturated esters, can provide access to 4-substituted piperidines. researchgate.net The stereochemical outcome of these cyclizations can often be controlled by the choice of catalyst and reaction conditions.

Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for the synthesis of 4-arylpiperidines, where a pre-existing 4-substituted piperidine, such as an iodide, is coupled with an organometallic reagent. researchgate.net

The protection of the piperidine nitrogen is crucial to prevent its interference in subsequent reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions. semanticscholar.orgresearchgate.netnih.gov

The introduction of the Boc group is typically achieved by reacting the piperidine nitrogen with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. semanticscholar.org Common bases used for this transformation include triethylamine, sodium bicarbonate, or potassium carbonate. nih.govacs.org The reaction is generally high-yielding and can be performed on various piperidine substrates, including those already functionalized at the 4-position. For example, 4-hydroxypiperidine can be efficiently converted to N-Boc-4-hydroxypiperidine. nih.govacs.org

| Starting Material | Reagent | Base | Solvent | Product |

| (R)-3-aminopiperidine | (Boc)₂O | Triethylamine | Dichloromethane | (R)-3-Boc-aminopiperidine semanticscholar.org |

| 4-hydroxypiperidine | (Boc)₂O | Sodium Bicarbonate | Dichloromethane/Water | N-Boc-4-hydroxypiperidine nih.gov |

| 4-piperidone hydrochloride hydrate | (Boc)₂O | Sodium Hydroxide | Water | N-Boc-4-piperidone beilstein-journals.org |

| Piperidine | (Boc)₂O | Not specified | Not specified | N-Boc-piperidine |

This table presents examples of N-Boc protection on various piperidine derivatives.

Sulfination Reactions for the Formation of the Sulfinate Moiety

The final and most critical step in the synthesis is the introduction of the sulfinate group at the 4-position of the N-Boc-piperidine scaffold. This can be accomplished through either direct or indirect methods.

Direct sulfination methods involve the direct conversion of a C-H or C-metal bond into a C-SO₂Na bond. A prominent method for the synthesis of sodium sulfinates involves the reaction of organometallic reagents with sulfur dioxide (SO₂). rsc.org In the context of this compound synthesis, a 4-lithiated or 4-magnesiated N-Boc-piperidine could be generated in situ and then trapped with SO₂. A stable and easy-to-handle sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), is often preferred over gaseous SO₂. rsc.org The resulting sulfinate can then be treated with a sodium salt, such as sodium carbonate, to yield the final sodium sulfinate product. rsc.org

While direct C-H functionalization of N-Boc-piperidine has been explored, achieving high regioselectivity at the 4-position for sulfination can be challenging. nih.gov Palladium-catalyzed methods have shown promise for β-C(sp³)–H arylation of N-Boc-piperidines, but direct sulfination at the C4 position remains a less developed area. nih.gov

Indirect routes to sodium sulfinates often proceed through a sulfonyl intermediate, most commonly a sulfonyl chloride. Sulfonyl chlorides can be reduced to the corresponding sodium sulfinates. rsc.org A common method for this reduction involves the use of sodium sulfite (B76179) (Na₂SO₃) in the presence of a base like sodium bicarbonate. rsc.org

Therefore, a synthetic strategy could involve the conversion of a 4-hydroxy-N-Boc-piperidine to a 4-thio-N-Boc-piperidine, which can then be oxidized to the corresponding sulfonyl chloride. Subsequent reduction would then yield the target this compound. Another approach is the reaction of a 4-piperidyl radical, which could be generated from a suitable precursor, with a source of sulfur dioxide followed by trapping to form a sulfonyl derivative.

| Precursor | Reagent(s) | Intermediate | Final Product |

| 4-Halo-N-Boc-piperidine | Mg or Li, then SO₂/DABSO, then Na₂CO₃ | Organometallic piperidine, then sulfinate anion | This compound rsc.org |

| Sulfonyl Chloride | Na₂SO₃, NaHCO₃ | - | Sodium Sulfinate rsc.org |

| Thiol | Oxidation to Sulfonyl Chloride, then Reduction | Sulfonyl Chloride | Sodium Sulfinate rsc.org |

This table outlines general indirect and direct routes to sodium sulfinates applicable to the target molecule.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is a critical step to maximize the yield of this compound while minimizing the formation of byproducts. Key parameters that require careful consideration include the choice of solvent, reaction temperature, stoichiometry of reactants, and reaction time.

A plausible and efficient route to the target compound involves a two-step process starting from the commercially available N-Boc-4-hydroxypiperidine. The first step is the conversion of the hydroxyl group into a more effective leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution. The subsequent step is the reaction of the activated intermediate with a sulfite source, such as sodium sulfite (Na₂SO₃), to introduce the sulfinate group. google.comrsc.org

Table 1: Optimization of the Sulfonylation of N-Boc-4-hydroxypiperidine

| Parameter | Variation | Observed Effect on Yield and Selectivity |

| Sulfonylating Agent | p-Toluenesulfonyl chloride, Methanesulfonyl chloride | Both reagents are effective in converting the hydroxyl group into a good leaving group. The choice may depend on the subsequent purification strategy, as the properties of the resulting tosylate or mesylate byproducts differ. |

| Base | Triethylamine, Pyridine | Triethylamine is a commonly used base to neutralize the HCl generated during the reaction. An excess of the base is typically used to drive the reaction to completion. |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Dichloromethane is a preferred solvent due to its inertness and ease of removal post-reaction. |

| Temperature | 0 °C to room temperature | The reaction is typically initiated at a lower temperature (0 °C) to control the exothermic nature of the reaction and then allowed to warm to room temperature to ensure completion. |

| Reaction Time | 4-12 hours | Reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) to determine the optimal reaction time. |

Following the formation of the 4-tosyloxy- or 4-mesyloxy-N-Boc-piperidine intermediate, the subsequent nucleophilic substitution with sodium sulfite is optimized.

Table 2: Optimization of the Nucleophilic Substitution with Sodium Sulfite

| Parameter | Variation | Observed Effect on Yield and Selectivity |

| Sulfite Source | Sodium sulfite (Na₂SO₃) | Sodium sulfite is the reagent of choice for introducing the sulfinate group via nucleophilic substitution. |

| Solvent System | Water, Ethanol (B145695)/Water mixture | A mixture of water and a polar organic solvent like ethanol is often employed to ensure the solubility of both the organic substrate and the inorganic sulfite salt. |

| Temperature | 50-100 °C | Elevated temperatures are generally required to drive the nucleophilic substitution reaction to completion. The optimal temperature is determined empirically to balance reaction rate and potential side reactions. |

| Stoichiometry | Excess sodium sulfite | An excess of sodium sulfite is used to ensure the complete conversion of the starting material. |

| Reaction Time | 12-24 hours | The reaction is typically monitored until the starting material is consumed, as indicated by analytical techniques like HPLC or TLC. |

Purification and Isolation Methodologies for High Purity Reagent

The purification and isolation of this compound are crucial for obtaining a reagent of high purity, which is essential for its intended applications. The methods employed are designed to remove unreacted starting materials, byproducts, and inorganic salts. A combination of extraction, crystallization, and filtration techniques is typically utilized. nih.govnih.gov

Following the synthesis, the reaction mixture is typically worked up by removing the organic solvent and partitioning the residue between water and an immiscible organic solvent to remove organic-soluble impurities. The aqueous layer, containing the desired sodium sulfinate salt, is then subjected to purification by crystallization.

Table 3: Purification and Isolation of this compound

| Purification Step | Method | Description and Rationale |

| Initial Work-up | Liquid-liquid extraction | The crude reaction mixture is partitioned between water and an organic solvent (e.g., ethyl acetate) to remove non-polar impurities and byproducts. The desired sodium salt remains in the aqueous phase. |

| Crystallization | Evaporation Crystallization | The aqueous solution containing the sodium sulfinate is concentrated by evaporation to induce crystallization. This method is effective for salts that are highly soluble in the solvent. nih.gov |

| Cooling Crystallization | The saturated aqueous solution is slowly cooled to decrease the solubility of the salt and promote the formation of crystals. This can be an effective method for achieving high purity. | |

| Drowning-out (Antisolvent) Crystallization | A solvent in which the sodium sulfinate is insoluble (an antisolvent), such as ethanol or isopropanol, is added to the aqueous solution to precipitate the salt. This technique is useful for separating the salt from highly soluble impurities. nih.gov | |

| Isolation | Filtration | The crystallized solid is isolated from the mother liquor by vacuum filtration. |

| Washing | Cold solvent wash | The isolated crystals are washed with a small amount of cold solvent (e.g., cold water or ethanol) to remove any remaining impurities from the crystal surface. |

| Drying | Vacuum drying | The purified crystals are dried under vacuum at a moderate temperature to remove residual solvents and water, yielding the final high-purity this compound. |

The choice of the specific crystallization method and solvent system is critical and is often determined through empirical studies to achieve the optimal balance between yield and purity. The final product's purity is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis.

Elucidating Reaction Mechanisms and Reactivity Profiles of Sodium 4 N Boc Piperidinylsulfinate

Fundamental Reactivity Modes: Nucleophilic, Electrophilic, and Radical Pathways of Sulfinates

The sulfinate group (RSO₂⁻) is a versatile functional group capable of exhibiting multiple modes of reactivity depending on the reaction conditions and the nature of the reaction partners. khanacademy.org The primary reactivity modes include nucleophilic, electrophilic, and radical pathways.

Nucleophilic Reactivity : The most common role of sulfinate salts, including Sodium 4-N-Boc-piperidinylsulfinate, is that of a sulfur-centered nucleophile. The sulfinate anion possesses a lone pair on the sulfur atom and a negative charge delocalized over the two oxygen atoms, making the sulfur atom a potent nucleophile that readily attacks electrophilic centers to form sulfones. khanacademy.orgresearchgate.net This reactivity is foundational for many carbon-sulfur bond-forming reactions. researchgate.net

Electrophilic Reactivity : While the sulfinate anion itself is nucleophilic, conversion to a sulfinate ester (RSO₂R') inverts this reactivity, or "umpolung". researchgate.netnih.gov In sulfinate esters, the sulfur atom becomes electrophilic and is susceptible to attack by organometallic reagents or other strong nucleophiles, providing a route to sulfoxides. researchgate.net Although less direct, electrophilic pathways can be relevant in the broader context of sulfinate chemistry.

Radical Reactivity : Under appropriate conditions, such as in the presence of an oxidant or under photochemical initiation, sulfinate salts can undergo a one-electron oxidation to generate a sulfonyl radical (RSO₂•). khanacademy.orgnih.gov These sulfonyl radicals are key intermediates in a variety of transformations, including additions to alkenes and alkynes, and C-H functionalization reactions, significantly broadening the synthetic scope of sulfinates beyond their classical nucleophilic role. nih.gov

Detailed Mechanistic Investigations in C-S Bond Forming Reactions

The formation of carbon-sulfur (C-S) bonds is a cornerstone of organosulfur chemistry, and this compound is an effective reagent for this purpose. Mechanistic studies have detailed how this compound engages in both nucleophilic and radical pathways to construct these vital linkages. khanacademy.orgchemrxiv.org

In its most characteristic reaction, the 4-N-Boc-piperidinylsulfinate anion acts as a strong S-nucleophile in substitution and addition reactions. libretexts.org In a typical S_N2 reaction, the sulfinate anion attacks an alkyl halide, displacing the halide leaving group to form a stable C-S bond, yielding a sulfone. wikipedia.org The versatility of metal sulfinates like the sodium salt stems from the potent nucleophilicity of the central sulfur atom. researchgate.net

The mechanism involves the direct attack of the electron-rich sulfur atom on an electrophilic carbon. researchgate.net This pathway is favored with substrates bearing a good leaving group. The reaction is a classic example of nucleophilic substitution, where the sulfinate serves as the incoming nucleophile to forge the desired sulfone product. researchgate.net

Alternatively, C-S bonds can be formed via a radical mechanism. This process is typically initiated by the single-electron transfer (SET) oxidation of the sulfinate anion to a sulfonyl radical. nih.gov

The mechanism proceeds through three fundamental stages of a radical chain reaction: acs.orgyoutube.com

Initiation : A radical initiator (e.g., a chemical oxidant or photochemical energy) abstracts an electron from the sulfinate anion to generate the 4-N-Boc-piperidinylsulfonyl radical. nih.govyoutube.com

RSO₂⁻ + Initiator → RSO₂• + Initiator⁻

Propagation : The newly formed sulfonyl radical adds to a carbon-carbon multiple bond (e.g., in an alkene). This addition creates a new carbon-centered radical, which can then propagate the chain by reacting with another molecule, or be trapped by another species in a multicomponent reaction. nih.govacs.org

RSO₂• + H₂C=CH-R' → RSO₂-CH₂-C•H-R'

Termination : The reaction ceases when two radical species combine to form a stable, non-radical product. youtube.com

2 RSO₂• → RSO₂-SO₂R

This radical pathway is particularly valuable for the functionalization of alkenes and alkynes, providing access to a diverse range of sulfone-containing molecules that are not readily accessible through nucleophilic routes. khanacademy.orgnih.gov

The precise nature of the transition states in sulfinate reactions has been elucidated through computational chemistry, primarily using Density Functional Theory (DFT). researchgate.netnih.gov These studies allow for the mapping of the reaction coordinate and the calculation of activation energies for competing pathways.

For a nucleophilic substitution (S_N2) reaction, the transition state involves the simultaneous formation of the C-S bond and the breaking of the bond to the leaving group. youtube.com DFT calculations can model the geometry and energy of this five-coordinate transition state.

In radical reactions, computational studies help to determine the energy barriers for radical addition to different substrates and can predict the regioselectivity of the reaction. nih.gov For complex reactions, analysis of the potential energy surface can reveal the lowest energy pathway, distinguishing between kinetically and thermodynamically favored products. chemrxiv.orgresearchgate.net The characterization of a transition state is confirmed by vibrational frequency analysis, where a true transition state possesses one and only one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.comyoutube.com

Below is a representative table of calculated energy barriers for a hypothetical reaction, illustrating how DFT can be used to compare different mechanistic pathways.

| Reaction Pathway | Intermediate/Transition State | Calculated Free Energy (ΔG‡, kcal/mol) | Description |

| Nucleophilic Attack | [LG---C---SO₂R]‡ | 18.5 | Transition state for S_N2 displacement of a leaving group (LG). |

| Radical Addition | [R'HC•---CH₂-SO₂R]‡ | 8.2 | Transition state for the addition of the sulfonyl radical to an alkene. |

This table is illustrative, based on general principles of sulfinate reactivity. Specific values would require dedicated DFT studies for this compound and its reaction partners.

Kinetic Studies and Derivation of Rate Laws

Kinetic studies provide quantitative insight into reaction mechanisms. For reactions involving sulfinates acting as nucleophiles, the kinetics typically follow a second-order rate law, consistent with an S_N2 mechanism. wikipedia.orguwindsor.ca The rate of the reaction is proportional to the concentration of both the sulfinate and the electrophilic substrate. youtube.com

The rate law can be expressed as: Rate = k [R-SO₂Na] [E-LG]

Where:

k is the second-order rate constant.

[R-SO₂Na] is the concentration of the sodium sulfinate.

[E-LG] is the concentration of the electrophile.

Kinetic data for reactions of alkyl sulfonates show that rate constants are influenced by factors such as the structure of the alkyl group. acs.org For instance, rate constants for radical reactions tend to increase with the length of the carbon chain. acs.org

The following table presents representative kinetic data for the reaction of related alkyl sulfonate species, demonstrating the influence of structure on reactivity.

| Alkyl Sulfonate | Reactant | Rate Constant (k, M⁻¹s⁻¹) at 298 K | Reaction Order |

| Methyl Sulfonate | SO₄•⁻ | 2.4 x 10⁵ | Second |

| Ethyl Sulfonate | SO₄•⁻ | 4.6 x 10⁵ | Second |

| Propyl Sulfonate | SO₄•⁻ | 1.1 x 10⁶ | Second |

Data adapted from studies on alkyl sulfonates reacting with sulfate (B86663) radicals and is representative of the type of kinetic information gathered for such compounds. acs.org

Role of Solvent and Counterion Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound in solution are profoundly influenced by the choice of solvent and the nature of the counterion.

Solvent Effects : Solvents play a critical role in solvating the ionic species involved in the reaction, which in turn modulates the nucleophilicity of the sulfinate anion. libretexts.org

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds and are capable of hydrogen bonding. They strongly solvate both the sodium cation and the sulfinate anion. khanacademy.orgchemistrysteps.com This strong solvation, particularly of the anion through hydrogen bonds, creates a "solvent cage" that stabilizes the nucleophile, thereby lowering its ground-state energy and increasing the activation energy for reaction. libretexts.orgyoutube.com Consequently, nucleophilicity is often reduced in polar protic solvents.

Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents possess dipoles but lack acidic protons for hydrogen bonding. They are effective at solvating the sodium cation but leave the sulfinate anion relatively "naked" and unsolvated. chemistrysteps.com This lack of stabilization for the anion makes it more reactive and a stronger nucleophile, often leading to significant rate enhancements for S_N2 reactions compared to protic solvents. wikipedia.org

Counterion Effects : The sodium (Na⁺) counterion is not merely a spectator ion. It forms an ion pair with the sulfinate anion in solution, and the tightness of this pairing can affect reactivity. researchgate.netrsc.org In less polar solvents, the ion pair is stronger, which can reduce the availability of the sulfinate nucleophile. The size and hydration sphere of the counterion can also influence its association with the sulfinate and, consequently, the reaction rate and equilibrium position. acs.org Studies on related systems have shown that changing the counterion can alter reaction rates and even product distribution. researchgate.net

The following table illustrates the general effect of solvent choice on reaction rates for a typical S_N2 reaction.

| Solvent Type | Example Solvent | Relative Rate (k_rel) | Rationale |

| Polar Protic | Methanol | 1 | Strong solvation of nucleophile via H-bonding reduces reactivity. |

| Polar Aprotic | Acetonitrile (MeCN) | 50 | Poor anion solvation leads to a more "naked" and reactive nucleophile. |

| Polar Aprotic | DMF | 2,800 | Strong cation solvation and poor anion solvation greatly enhance nucleophilicity. |

This table shows representative data for a typical S_N2 reaction to illustrate the principles of solvent effects on nucleophilicity.

Advanced Applications of Sodium 4 N Boc Piperidinylsulfinate in Complex Organic Synthesis

Utility in Heterocycle Synthesis

The N-Boc-piperidine moiety is a privileged scaffold in medicinal chemistry. Sodium 4-N-Boc-piperidinylsulfinate provides a reactive handle to incorporate this entire building block into more complex heterocyclic systems.

The primary utility of this compound in this context is as a precursor to piperidine-sulfonyl compounds that are themselves key components of larger, biologically active molecules. For example, after converting the sulfinate to a sulfone or sulfonamide, the resulting compound can undergo further synthetic manipulations. The Boc-protecting group can be removed under acidic conditions, freeing the piperidine (B6355638) nitrogen for N-alkylation, N-arylation, or acylation, thus building more complex molecular architectures. whiterose.ac.uk

Numerous studies describe the synthesis of complex sulfonamides that incorporate a piperidine ring, which are designed as inhibitors for targets like carbonic anhydrase. mdpi.com In these syntheses, a piperidine core is typically functionalized and then coupled to a sulfonamide moiety. While these reports may not start from the sulfinate itself, they highlight the importance of the piperidine sulfonamide structure that can be accessed from this compound.

The sulfonyl group, which can be readily installed from the sulfinate, is a versatile functional group for participating in or facilitating ring-forming reactions. For example, a sulfone can act as a Michael acceptor or its α-proton can be removed to form a carbanion for cyclization reactions. A common strategy involves intramolecular alkylation where a nucleophile elsewhere in the molecule displaces the sulfinate group (acting as a leaving group) or attacks a carbon adjacent to the sulfonyl group.

While specific examples detailing the use of this compound in annulation are not prevalent, the general reactivity of sulfones is well-established for constructing cyclic systems. nih.gov For instance, a molecule containing the N-Boc-piperidine sulfonyl group and a distal nucleophile could be induced to cyclize, forming a fused or bridged bicyclic system containing the piperidine ring. Such strategies are a cornerstone of modern synthetic chemistry for accessing complex polycyclic heteroaromatics. nih.govthieme-connect.de

Cross-Coupling Methodologies Involving Sulfinates

Perhaps one of the most powerful applications of sodium sulfinates in modern synthesis is their use as nucleophilic partners in metal-catalyzed cross-coupling reactions. nih.gov These reactions offer a robust alternative to more traditional coupling partners like boronic acids. nih.govacs.org

Palladium-catalyzed desulfinative cross-coupling reactions allow for the formation of carbon-carbon bonds by coupling a sodium sulfinate with an aryl or heteroaryl halide. acs.orgox.ac.uk In this process, the sulfinate group is extruded as sulfur dioxide (SO₂). This methodology has been shown to be highly effective for a range of substrates, including challenging heteroaromatic systems. nih.gov The reaction typically proceeds via oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the sulfinate salt, extrusion of SO₂, and reductive elimination to afford the coupled product. nih.govox.ac.uk Heterocyclic sulfinates, in particular, are stable, easy-to-prepare reagents that deliver efficient reactions. nih.govnih.gov

Using this compound in such a reaction with an aryl halide (Ar-X) would lead to the formation of 4-aryl-N-Boc-piperidine, with the sulfinate serving as a surrogate for a piperidinyl anion. This provides a powerful method for the direct C4-arylation of the piperidine ring.

Table 2: Palladium-Catalyzed Desulfinative Cross-Coupling

| Sulfinate Partner | Coupling Partner | Catalyst System (Typical) | Product Type |

| This compound | Aryl Halide (Ar-X) | Pd(OAc)₂ / Ligand (e.g., PCy₃) | 4-Aryl-N-Boc-piperidine |

| This compound | Heteroaryl Halide (HetAr-X) | Pd(OAc)₂ / Ligand (e.g., PCy₃) | 4-Heteroaryl-N-Boc-piperidine |

This cross-coupling approach addresses many limitations associated with other organometallic reagents, offering a reliable and operationally simple method for constructing molecules that feature a direct bond between a piperidine ring and an aromatic system. nih.gov

Transition Metal-Catalyzed C-S Bond Formation

The formation of carbon-sulfur bonds is a cornerstone of modern organic synthesis, with applications ranging from pharmaceuticals to materials science. This compound has proven to be an effective sulfonylating agent in various transition metal-catalyzed cross-coupling reactions. These reactions offer a powerful and reliable method for the construction of C-S bonds, often with high yields and functional group tolerance. nih.gov

The development of advanced catalytic systems is aimed at improving catalyst efficiency, reducing catalyst loading, enhancing cost-effectiveness, addressing environmental concerns, and achieving higher selectivity and yields. nih.gov The critical role of mechanistic studies in the development of new generations of catalytic systems is a key area of focus, with ongoing research addressing the key achievements, problems, and challenges in this field. nih.gov

A general scheme for such a transformation is presented below:

Scheme 1: Generalized Transition Metal-Catalyzed C-S Bond Formation

Ar-X: Aryl halide or pseudohalide

NaSO2(4-N-Boc-piperidine): this compound

Transition Metal Catalyst: Typically a palladium or copper complex

Ligand: Phosphine-based or other electron-rich ligands

Base: Inorganic or organic base to facilitate the reaction

Photo- and Electrocatalytic Applications

In recent years, photo- and electrocatalytic methods have gained significant traction as sustainable and green alternatives to traditional synthetic protocols. These methods utilize light or electricity, respectively, to drive chemical reactions, often under mild conditions and with high selectivity. While specific examples detailing the photo- and electrocatalytic applications of this compound are still emerging in the literature, the general principles of these technologies are well-established for C-S bond formation. nih.gov

These advanced catalytic systems aim to improve catalyst efficiency, reduce the amount of catalyst needed, be more cost-effective, be environmentally friendly, and produce higher selectivity and yields. nih.gov

Employing as a Precursor for Chiral Sulfoxides and Sulfones

Chiral sulfoxides and sulfones are important structural motifs in many biologically active molecules and are valuable as chiral auxiliaries in asymmetric synthesis. The inherent chirality at the sulfur atom makes these compounds particularly interesting targets. This compound can serve as a prochiral precursor for the synthesis of these valuable chiral molecules.

The general strategy involves the reaction of the sulfinate with a chiral auxiliary or the use of a chiral catalyst to induce stereoselectivity in the formation of the sulfoxide. Subsequent oxidation of the chiral sulfoxide, if desired, can then lead to the corresponding chiral sulfone with retention of stereochemistry.

Multifunctional Reagent in Cascade and One-Pot Transformations

While specific, extensively documented examples of this compound in complex cascade reactions are still being explored, its potential is evident. For instance, a hypothetical cascade could involve an initial C-S bond formation, followed by a deprotection of the Boc group and a subsequent intramolecular cyclization or other transformation involving the piperidine nitrogen.

Computational and Theoretical Investigations of Sodium 4 N Boc Piperidinylsulfinate and Its Reactive Intermediates

Electronic Structure Calculations of the Sulfinate Anion

The electronic structure of the 4-N-Boc-piperidinylsulfinate anion is fundamental to its chemical behavior. Ab initio and Density Functional Theory (DFT) calculations are employed to map its electronic landscape. ijpsat.orgutah.edu Such calculations for sulfur-containing anions reveal that factors like the presence of a counterion and solvent simulation are crucial for accurate modeling. unl.edu The electronic structure of the sulfinate group is intrinsically linked to its reactivity, with correlations observed between electronic indices, such as the stretching frequency of the sulfonyl group, and the compound's activity in certain systems. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the picture of reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org For the 4-N-Boc-piperidinylsulfinate anion, the HOMO is expected to be primarily localized on the sulfur and oxygen atoms, reflecting the lone pair electrons and the negative charge. This high-energy HOMO makes the anion a potent nucleophile, capable of donating electron density in reactions. youtube.comlibretexts.org The LUMO, conversely, represents the lowest energy region to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's stability and reactivity. acs.org In reactions, the interaction between the HOMO of the sulfinate anion and the LUMO of an electrophile is typically the dominant attractive interaction that drives the chemical transformation. wikipedia.orgyoutube.com

Table 1: Conceptual Frontier Molecular Orbital Properties of the 4-N-Boc-Piperidinylsulfinate Anion

| Orbital | Primary Atomic Contribution | Key Characteristics | Implied Reactivity |

| HOMO | Sulfur (S) and Oxygen (O) lone pairs | High energy, diffuse electron density | Nucleophilic character; site of electron donation |

| LUMO | Antibonding orbitals (e.g., σ* C-S) | High energy, unoccupied | Electrophilic attack site (less common for anion) |

| HOMO-LUMO Gap | N/A | Determines electronic stability and excitability | Influences overall reactivity and reaction kinetics |

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution across a molecule, indicating electron-rich and electron-poor regions. libretexts.orgyoutube.comyoutube.com For the 4-N-Boc-piperidinylsulfinate anion, ESP maps are expected to show a high concentration of negative potential (typically colored red) around the sulfinate group's oxygen atoms, consistent with their high electronegativity and the formal negative charge. researchgate.netresearchgate.net The sulfur atom, while part of the anionic head, may exhibit a more complex charge distribution due to its bonding environment. unl.edu The N-Boc-piperidinyl scaffold would show a more neutral or slightly positive potential (blue/green), with the bulky tert-butoxycarbonyl (Boc) group being largely non-polar. youtube.com These maps are invaluable for predicting non-covalent interactions and the initial sites of electrophilic attack. libretexts.orgresearchgate.net

Quantum Chemical Modeling of Reaction Pathways

Quantum chemical modeling, particularly using DFT, is instrumental in mapping the potential energy surfaces of reactions involving sulfinates. nih.govnih.gov These models allow for the detailed examination of reaction mechanisms, including the formation of intermediates and the structures of transition states. rsc.orgresearchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed, offering insights into the kinetic and thermodynamic feasibility of a proposed pathway. nih.govresearchgate.net Such studies have been applied to understand the divergent reactivity of sulfinates in different chemical environments, for example, in base-catalyzed versus photoredox-catalyzed reactions. nih.gov

A significant application of computational modeling is the prediction of reactivity and regioselectivity. acs.org For sulfinate-mediated reactions, such as C-H functionalization, computational workflows can be designed to calculate activation energies for reactions at various potential sites on a substrate. nottingham.ac.uk By comparing these energies, the most likely site of reaction—the regioselectivity—can be accurately predicted. nih.govnottingham.ac.uk These models take into account both steric and electronic factors within the substrate and the reacting sulfinate radical. The development of automated transition state searching programs has enabled large-scale screening and the generation of synthetic datasets for training machine learning models to predict regioselectivity even more rapidly. nottingham.ac.uknottingham.ac.uk

The identification and characterization of transient species like transition states and reaction intermediates are hallmarks of computational mechanistic studies. rsc.orgresearchgate.net For reactions involving the 4-N-Boc-piperidinylsulfinate, computational methods can locate the geometry of the transition state—the maximum energy point along the reaction coordinate—and confirm it by frequency calculations (which should yield a single imaginary frequency). nottingham.ac.ukcapes.gov.br Similarly, the structures of intermediates, such as the sulfonyl radical formed via single-electron transfer, can be optimized and their stability assessed. nih.govresearchgate.net These calculations have been used to support stepwise mechanisms over concerted ones in related sulfonate chemistry by demonstrating the existence of stable pentavalent intermediates. rsc.org

Table 2: Key Species in a Hypothetical Sulfinate-Mediated Reaction Pathway Modeled Computationally

| Species | Computational Method | Information Gained | Significance |

| Reactants | Geometry Optimization, Frequency Calculation | Ground state energies and structures | Establishes the baseline for the reaction profile |

| Intermediate (e.g., Sulfonyl Radical) | Geometry Optimization, Spin Density Analysis | Structure, stability, and electron distribution of the radical | Confirms the nature of the key reactive species nih.gov |

| Transition State | Transition State Search (e.g., QST2/3, Berny), Frequency Calculation | Energy barrier (activation energy), geometry of the highest energy point | Determines the reaction rate and regioselectivity rsc.orgnottingham.ac.uk |

| Products | Geometry Optimization, Frequency Calculation | Final state energies and structures | Determines the overall thermodynamics of the reaction |

Conformational Analysis of the Piperidinyl Scaffold and its Influence on Reactivity

The three-dimensional structure of the N-Boc-piperidinyl scaffold significantly impacts the reactivity of the attached sulfinate group. mdpi.com The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. However, the presence of the bulky N-Boc group can influence the ring's dynamics and the orientation of substituents. researchgate.netfsu.edu Asymmetric deprotonation of N-Boc-piperidine is known to be highly sensitive to steric factors, suggesting that the conformation of the ring and the approach of reagents are tightly linked. researchgate.net

Computational conformational analysis can identify the most stable conformers and the energy barriers between them. For the 4-substituted piperidine ring in this molecule, the sulfinate group can exist in either an axial or equatorial position. The equatorial position is generally favored for bulky substituents to avoid 1,3-diaxial interactions. This conformational preference can affect the accessibility of the sulfinate's reactive center (the sulfur atom) to reagents, thereby influencing reaction rates and even selectivity. researchgate.nettandfonline.com Studies on related systems have shown that removing the conformational constraints of the piperidine ring can alter biological or chemical activity, highlighting the importance of the scaffold's defined structure. mdpi.com

Molecular Dynamics Simulations for Solvent and Counterion Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to elucidate the intricate interactions between solute molecules, solvent environments, and associated counterions at an atomistic level. While direct MD studies on Sodium 4-N-Boc-piperidinylsulfinate are not extensively available in the current body of literature, valuable insights can be extrapolated from simulations of structurally analogous systems. These include studies on sulfonate and sulfate (B86663) anions, as well as N-Boc-protected piperidine derivatives. Such investigations provide a foundational understanding of the expected behavior of this compound in solution, particularly concerning the solvation of its constituent ions and their mutual interactions.

The sulfinate group (R-SO₂⁻) is the primary site for strong interactions with solvent molecules and the sodium counterion. MD simulations on similar anionic groups, like sulfonates and sulfates, have shown that water molecules form distinct hydration shells around the charged headgroup. researchgate.netpku.edu.cn The oxygen atoms of the sulfinate group are expected to act as strong hydrogen bond acceptors, structuring the local water environment. The residence time of water molecules in this primary hydration shell is a key dynamic parameter that can be estimated from MD simulations, indicating the strength of the ion-solvent interaction. researchgate.net

The interaction between the sodium counterion (Na⁺) and the 4-N-Boc-piperidinylsulfinate anion is a crucial aspect of its solution-phase behavior. MD simulations of sulfate and sulfonate surfactants have demonstrated that counterions like Na⁺ can directly associate with the anionic headgroup. researchgate.netpku.edu.cn The nature of this interaction can be quantified through the calculation of the radial distribution function (RDF), g(r), which describes the probability of finding a sodium ion at a certain distance from the sulfinate group. researchgate.netpku.edu.cn

Table 1: Representative Radial Distribution Function (RDF) Data for Na⁺ around Anionic Groups from MD Simulations.

| Interacting Pair | First Peak Maximum (Å) | Coordination Number |

| Na⁺ - Sulfonate Oxygen | ~2.4 | 3 - 4 |

| Na⁺ - Sulfate Oxygen | ~2.3 - 2.5 | 3 - 5 |

Note: This table presents typical values observed in molecular dynamics simulations of sulfonate and sulfate systems in aqueous solution and serves as an illustrative example for the expected interactions in this compound.

The strength of the counterion binding is influenced by the specific force field parameters used in the simulation. nih.govpsgraw.comnih.govbiorxiv.orgacs.org Different force fields can yield varying descriptions of ion-pairing, highlighting the importance of parameter validation against experimental data or higher-level quantum mechanical calculations. nih.govnih.govbiorxiv.orgacs.org For instance, studies on sulfate and sulfamate (B1201201) systems have shown that many common nonpolarizable force fields may overestimate cation-anion interactions, while scaled-charge models can provide results in better agreement with ab initio MD simulations. nih.govnih.govbiorxiv.orgacs.org

Advanced Spectroscopic and Diffraction Methodologies for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of "Sodium 4-N-boc-piperidinylsulfinate." Through the analysis of various NMR experiments, a complete assignment of the proton and carbon skeletons can be achieved, along with insights into the compound's stereochemistry and conformational dynamics.

High-resolution 1H, 13C, and, where applicable, 15N NMR spectra provide foundational information about the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of the N-Boc-piperidine moiety is expected to exhibit characteristic signals for the piperidine (B6355638) ring protons. The chemical shifts are influenced by the electron-withdrawing nature of the Boc (tert-butoxycarbonyl) group and the sulfinate substituent. The protons on the piperidine ring typically appear in the region of 1.0-4.0 ppm. The large tert-butyl group of the Boc protecting group will produce a sharp singlet around 1.4 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers complementary information. Key signals include those from the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the methyl carbons of the tert-butyl group (around 28 ppm). The piperidine ring carbons will resonate in the range of 25-50 ppm. The carbon bearing the sulfinate group is expected to be shifted downfield compared to an unsubstituted piperidine.

¹⁵N NMR Spectroscopy: While less common, 15N NMR can provide direct information about the nitrogen atom of the piperidine ring. The chemical shift of the nitrogen would be influenced by the electronic effects of the Boc group.

Predicted NMR Data for the N-Boc-Piperidine Moiety:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2/H6 (axial) | 2.8 - 3.2 | 40 - 45 |

| H2/H6 (equatorial) | 3.8 - 4.2 | 40 - 45 |

| H3/H5 (axial) | 1.2 - 1.6 | 25 - 30 |

| H3/H5 (equatorial) | 1.8 - 2.2 | 25 - 30 |

| H4 | 2.5 - 3.0 | 45 - 50 |

| Boc (t-butyl) | ~1.4 (s, 9H) | ~80 (Cq), ~28 (CH₃) |

| Boc (C=O) | - | ~155 |

Note: These are predicted values based on analogous N-Boc-piperidine systems and may vary for the specific sulfinate derivative.

Two-dimensional NMR experiments are crucial for unambiguously assigning the complex spectra of "this compound" and determining its relative stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the piperidine ring, COSY correlations would be expected between adjacent protons (e.g., H2 with H3, H3 with H4), allowing for the tracing of the spin system around the ring. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netsdsu.edu This is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). researchgate.netsdsu.edu This is particularly useful for identifying quaternary carbons, such as the carbonyl and tertiary carbons of the Boc group, by their correlations to nearby protons. For instance, the protons of the tert-butyl group would show a correlation to the quaternary carbon and the carbonyl carbon of the Boc group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. researchgate.net For the N-Boc-piperidine ring, NOESY can help to determine the stereochemical arrangement of substituents and the preferred conformation of the ring by observing through-space interactions between protons, such as those between axial and equatorial protons on the same or adjacent carbons.

The piperidine ring can exist in different conformations, primarily chair and boat forms. The bulky N-Boc group can influence the ring's conformational equilibrium and also exhibits restricted rotation around the N-C(O) amide bond, leading to the presence of rotamers. rsc.org

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can be employed to study these conformational and rotational dynamics. At low temperatures, the exchange between different conformations or rotamers may be slow on the NMR timescale, resulting in separate signals for each species. As the temperature is increased, these signals broaden and eventually coalesce into a single averaged signal. The analysis of these temperature-dependent spectral changes allows for the determination of the energy barriers associated with these dynamic processes. sdsu.edu For N-Boc-piperidine derivatives, the rotation of the Boc group has been shown to have a measurable energy barrier. rsc.orgnih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion. This precise mass measurement allows for the determination of the elemental formula of "this compound," confirming its atomic composition. This is a critical step in verifying the identity of the synthesized compound.

Expected HRMS Data:

| Ion | Formula | Calculated m/z |

| [M+Na]⁺ | C₁₀H₁₈NNa₂O₄S | Value would be calculated based on exact atomic masses |

| [M-H]⁻ | C₁₀H₁₇NNaO₄S | Value would be calculated based on exact atomic masses |

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the elucidation of its structure.

For "this compound," characteristic fragmentation pathways are expected to involve the N-Boc group and the piperidine ring. Common fragmentation of N-Boc protected compounds includes the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da). nih.gov The piperidine ring can also undergo characteristic ring cleavages. The analysis of these fragmentation pathways provides valuable structural confirmation.

Predicted Key Fragment Ions in MS/MS:

| Fragment Ion | Description |

| [M+Na - C₄H₈]⁺ | Loss of isobutylene from the Boc group |

| [M+Na - C₅H₉NO₂]⁺ | Loss of the entire Boc group |

| [M+Na - SO₂]⁺ | Loss of sulfur dioxide |

X-ray Diffraction Methodologies for Solid-State Structural Determination

X-ray diffraction techniques are indispensable for the unambiguous determination of the solid-state structure of crystalline materials. By analyzing the diffraction pattern produced when X-rays interact with a crystal lattice, detailed information about atomic positions, bond lengths, and bond angles can be obtained.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govnist.gov This non-destructive technique provides detailed information on unit cell dimensions, bond lengths, bond angles, and site-ordering. nih.gov For a chiral molecule like "this compound," SC-XRD is crucial for determining its absolute configuration.

While specific single-crystal X-ray diffraction data for "this compound" is not publicly available, analysis of structurally related N-Boc-piperidine derivatives provides expected bond parameters. For instance, crystallographic studies of various N-Boc-piperidine compounds reveal characteristic bond lengths and angles for the piperidine ring and the N-Boc protecting group. nih.govacs.org

Table 1: Representative Bond Lengths and Angles for N-Boc-Piperidine Derivatives

| Parameter | Expected Value Range |

| C-N (Boc) | 1.47 - 1.49 Å |

| C=O (Boc) | 1.21 - 1.23 Å |

| O-C (tert-butyl) | 1.45 - 1.47 Å |

| C-N-C (piperidine ring) | 111 - 113° |

| O=C-N (Boc) | 120 - 122° |

Note: These values are based on published data for structurally similar compounds and serve as an estimation for "this compound".

The sodium sulfinate moiety would introduce additional ionic interactions and specific coordination geometries around the sodium ion, which would be precisely determined by a single-crystal structure analysis.

Powder X-ray diffraction (PXRD) is a fundamental tool in the screening for and characterization of different crystalline forms, or polymorphs, of a pharmaceutical compound. iucr.org Each polymorph, having a unique crystal lattice, will produce a distinct PXRD pattern, which serves as a fingerprint for that specific solid form. iucr.org Polymorph screening is critical as different polymorphic forms can exhibit varying physical properties.

The PXRD pattern of a new crystalline phase, such as a salt of "4-N-boc-piperidinylsulfinic acid," would be expected to show a unique set of diffraction peaks compared to the starting materials. iucr.org For example, in the formation of a piperidine salt, the disappearance of diffraction peaks corresponding to the starting materials and the appearance of new peaks would confirm the formation of the new salt phase. iucr.org

Table 2: Hypothetical PXRD Peak List for a Crystalline Form of this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.4 | 45 |

| 12.3 | 7.2 | 100 |

| 15.8 | 5.6 | 70 |

| 19.1 | 4.6 | 85 |

| 21.7 | 4.1 | 60 |

| 25.0 | 3.6 | 55 |

Note: This table is a hypothetical representation of a PXRD pattern and is intended for illustrative purposes only. Actual data would be obtained from experimental analysis.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Environmental Effects

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and is sensitive to the local chemical environment. princeton.edu

For "this compound," IR and Raman spectroscopy would be used to confirm the presence of key functional groups. The N-Boc group would exhibit characteristic vibrational modes, including the C=O stretching vibration. The sulfinate group (R-SO₂⁻) also has distinct stretching frequencies.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-Boc | C=O Stretch | 1680 - 1710 |

| N-Boc | C-N Stretch | 1160 - 1250 |

| Sulfinate (SO₂) | Asymmetric Stretch | 1050 - 1150 |

| Sulfinate (SO₂) | Symmetric Stretch | 950 - 1050 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

Note: These are expected frequency ranges and can be influenced by the solid-state packing and intermolecular interactions.

In situ IR spectroscopy can be particularly useful for monitoring reactions, such as the deprotection of the N-Boc group, by observing the disappearance of the characteristic C=O stretching band. acs.org

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is employed to study chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light, providing information about the stereochemical features of a molecule.

For "this compound," which is chiral if a substituted piperidine ring is used or if the sulfinate sulfur becomes a stereocenter, CD spectroscopy would be a powerful tool for characterizing its enantiomeric purity and absolute configuration. The formation of derivatives with a chromophoric reagent can be used to induce or enhance CD signals, allowing for sensitive analysis of the stereochemistry of amines. ymdb.ca

The sign and intensity of the Cotton effects in the CD spectrum are characteristic of a particular enantiomer and can often be correlated with its absolute configuration through empirical rules or computational modeling. While specific CD data for "this compound" is not available, the technique remains a cornerstone for the stereochemical analysis of chiral piperidine derivatives.

Synthesis and Reactivity of Structural Analogues and Derivatives of Piperidinylsulfinates

Systematic Modification of the N-Protecting Group

The protecting group on the piperidine (B6355638) nitrogen plays a crucial role in modulating the electronic properties and steric environment of the molecule, thereby influencing its reactivity. A variety of N-substituted piperidines can be synthesized, which can then be converted to their corresponding sulfinates. Common N-protecting groups include benzoyl, benzyl, adamantanoyl, and diphenylcarbamoyl, among others.

The synthesis of these N-substituted piperidines often begins with a reductive amination reaction. For instance, N-Boc-piperidin-4-one can be reacted with an appropriate aniline to introduce a substituted phenyl group, which can be followed by further modifications on the nitrogen. researchgate.net Another approach involves the direct alkylation or acylation of the piperidine nitrogen. researchgate.netnih.gov For example, derivatives with two-carbon elongations at the nitrogen can be obtained by alkylation with reagents like bromoacetonitrile or 2-iodoethanol. researchgate.net Three-carbon modified derivatives can be synthesized via an aza-Michael reaction with acrylonitrile or tert-butyl acrylate. researchgate.net

The choice of the N-protecting group can significantly impact the reactivity of the piperidinylsulfinate. Electron-withdrawing groups, for example, can decrease the nucleophilicity of the sulfinate, while bulky protecting groups can introduce steric hindrance that affects the approach of reactants.

Table 1: Examples of N-Substituted Piperidine Precursors for Sulfinate Synthesis

| N-Substituent | Precursor Synthesis Method | Reference |

|---|---|---|

| Benzoyl | Acylation of piperidine | nih.gov |

| Benzyl | Reductive amination or alkylation | nih.gov |

| Adamantanoyl | Acylation of piperidine | nih.gov |

| Diphenylacetyl | Acylation of piperidine | nih.gov |

| Diphenylcarbamoyl | Reaction with diphenylcarbamoyl chloride | nih.gov |

| Cyanoethyl | Aza-Michael reaction with acrylonitrile | researchgate.net |

| (tert-Butoxycarbonyl)ethyl | Aza-Michael reaction with tert-butyl acrylate | researchgate.net |

| Cyanomethyl | Alkylation with bromoacetonitrile | researchgate.net |

Variation of Substituents on the Piperidine Ring

Introducing substituents onto the carbon framework of the piperidine ring is another strategy to create structural diversity and modulate reactivity. A plethora of methods exist for synthesizing substituted piperidines, which can serve as precursors to substituted piperidinylsulfinates. ajchem-a.comnih.gov

One common approach is the hydrogenation of substituted pyridines. nih.gov Depending on the catalyst and reaction conditions, various substituents on the pyridine ring can be tolerated and retained in the final piperidine product. For instance, rhodium catalysts have been shown to be effective for the hydrogenation of pyridines bearing partially fluorinated groups. nih.gov Gold-catalyzed oxidative amination of non-activated alkenes represents another route to substituted piperidines. nih.gov

The position and nature of the substituents on the piperidine ring can influence the stability and reactivity of the corresponding sulfinate. For example, the presence of bulky groups near the sulfinate moiety could sterically hinder its reactions. The electronic effects of the substituents can also play a role in the nucleophilicity and redox potential of the sulfinate. The radical scavenger 2,2,6,6-tetramethyl-piperidine-1-oxyl (TEMPO) is a well-known substituted piperidine derivative, and its stability is attributed to the steric hindrance provided by the four methyl groups adjacent to the nitroxyl radical. researchgate.net

Table 2: Synthetic Methods for Substituted Piperidines

| Method | Description | Reference |

|---|---|---|

| Hydrogenation of Pyridines | Reduction of substituted pyridines using metal catalysts. | nih.gov |

| Oxidative Amination of Alkenes | Gold-catalyzed reaction for the difunctionalization of a double bond. | nih.gov |

| Intramolecular Cyclization | Ring closure of linear amino-aldehydes or other suitable precursors. | nih.gov |

Exploration of Different Sulfinate Counterions

While sodium is a common counterion for sulfinates due to the ease of handling and stability of the resulting salt, other counterions such as lithium, potassium, zinc, and iron can also be used. nih.gov The nature of the counterion can influence the solubility, stability, and reactivity of the piperidinylsulfinate salt.

The synthesis of sulfinates with different counterions can often be achieved by modifying the workup procedure of the sulfinate synthesis. For example, a process for preparing arylsulfinates through the reduction of sulfonyl chlorides can yield either sodium or potassium salts depending on the base used. google.com In general, sulfinate salts are considered to be odorless, moisture-insensitive, and bench-stable solids, which makes them advantageous compared to more reactive sulfonylating agents like sulfonyl chlorides. nih.gov

The choice of counterion can affect the nucleophilicity of the sulfinate. For instance, in some reactions, the counterion may play a role in coordinating with other reactants, thereby influencing the reaction pathway and outcome.

Synthesis and Reactivity of Related Sulfonyl Fluorides or Sulfinate Esters

Piperidinylsulfinates are valuable intermediates that can be converted into other important sulfur-containing functional groups, such as sulfonyl fluorides and sulfinate esters. These derivatives often exhibit unique reactivity profiles.

Sulfonyl Fluorides

Sulfonyl fluorides have gained significant attention due to their unique stability and reactivity, particularly in the context of SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. mdpi.com A common method for the synthesis of sulfonyl fluorides from sulfinates involves a chlorine-fluorine exchange. This typically proceeds via an intermediate sulfonyl chloride, which is then treated with a fluoride source like potassium fluoride (KF) or potassium bifluoride (KHF₂). mdpi.comnih.gov More direct methods are also available; for example, sodium sulfinates can react with Selectfluor to generate sulfonyl fluorides directly.

Once formed, piperidinylsulfonyl fluorides can undergo a variety of reactions. They are generally more stable than their sulfonyl chloride counterparts but can still react as electrophiles with nucleophiles under specific conditions.

Table 3: Selected Methods for the Synthesis of Sulfonyl Fluorides from Sulfinates/Sulfonic Acids

| Starting Material | Reagents | Key Features | Reference(s) |

|---|---|---|---|

| Sulfonyl Chloride (from Sulfinate) | KF, 18-crown-6 | "Naked fluoride" method. | mdpi.com |

| Sulfonate/Sulfonic Acid | Cyanuric chloride, KHF₂ | One-pot, two-step procedure. | mdpi.comnih.gov |

Sulfinate Esters

Sulfinate esters are another important class of derivatives that can be prepared from piperidinylsulfinates. rsc.org The synthesis of sulfinate esters can be achieved through the reaction of a sulfinic acid (which can be generated from the sulfinate salt) with an alcohol in the presence of a catalyst, such as a lanthanide(III) triflate. organic-chemistry.org Another approach involves the reaction of the sulfinate with an activating agent like 1,1'-carbonyldiimidazole (CDI) to form a sulfinylimidazole intermediate, which then reacts with an alcohol. organic-chemistry.org Asymmetric condensation of prochiral sulfinates with alcohols using an organocatalyst can provide access to enantioenriched sulfinate esters. nih.gov

Sulfinate esters are versatile reagents. They can act as sulfenylating agents for the synthesis of thioethers. alnoor.edu.iq The reactivity of sulfinate esters is influenced by the nature of the ester group. For example, the reaction of sulfinates with pyridinium salts can proceed through different pathways (one-electron vs. two-electron) depending on the reaction conditions, leading to divergent reactivity. nih.govrsc.org This allows for either direct C4-sulfonylation of pyridines or a three-component sulfonative pyridylation of alkenes. nih.govrsc.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Sodium 4-N-boc-piperidinylsulfinate |

| N-Boc-piperidin-4-one |

| 2,2,6,6-tetramethyl-piperidine-1-oxyl (TEMPO) |

| Bromoacetonitrile |

| 2-Iodoethanol |

| Acrylonitrile |

| tert-Butyl acrylate |

| Potassium fluoride |

| Potassium bifluoride |

| Selectfluor |

| 1,1'-Carbonyldiimidazole (CDI) |

| Sulfonyl chloride |

| Sulfonyl fluoride |

| Sulfinate ester |

Emerging Research Directions and Future Prospects for Piperidinylsulfinate Chemistry

Integration into Flow Chemistry Methodologies

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical synthesis, offering enhanced safety, scalability, and process control. The integration of piperidinylsulfinate chemistry into flow methodologies is a promising future direction.

Flow chemistry can be particularly advantageous for reactions involving reactive intermediates, such as the sulfonyl radicals generated from sulfinate salts. researchgate.net The precise control over reaction time, temperature, and stoichiometry in a flow reactor can optimize the generation and subsequent reaction of these species, potentially improving yields and minimizing side reactions. mdpi.com For instance, photocatalytic processes, which are often used to activate sulfinate salts, are highly compatible with flow setups. researchgate.netnih.gov A continuous-flow photoreactor could enable efficient irradiation and rapid consumption of intermediates, harnessing the full potential of piperidinylsulfinate reagents in C-H functionalization or cross-coupling reactions. researchgate.netnih.gov

Moreover, the combination of flow chemistry with other enabling technologies, such as immobilized catalysts or reagents, could lead to highly efficient and automated synthetic processes for producing sulfone-containing molecules derived from piperidinylsulfinates. mdpi.com

Table 1: Advantages of Integrating Piperidinylsulfinate Chemistry with Flow Methodologies

| Feature | Benefit in Piperidinylsulfinate Chemistry | Source Citation |

| Precise Process Control | Enhanced control over temperature, pressure, and reaction time for handling reactive sulfonyl intermediates. | mdpi.com |

| Improved Safety | Minimization of the volume of hazardous reagents and reactive intermediates at any given time. | nih.gov |

| Scalability | Straightforward scaling of production by extending operational time rather than increasing reactor volume. | nih.gov |

| Enhanced Efficiency | Improved mixing and heat transfer, leading to faster reaction times and potentially higher yields. | mdpi.com |

| Integration with Technology | Seamless combination with photocatalysis, electrochemistry, and immobilized catalysts for multi-step, automated synthesis. | researchgate.netmdpi.comnih.gov |

Applications in Bioconjugation and Materials Science (as building blocks)

The sulfone functional group is a key structural motif in medicinal chemistry, agrochemicals, and materials science due to its chemical stability and unique electronic properties. rsc.orgconcordia.cathieme-connect.com Sodium 4-N-boc-piperidinylsulfinate serves as a versatile building block for introducing this valuable moiety, opening up new avenues in bioconjugation and the development of advanced materials. nih.govresearchgate.net

In bioconjugation , the mild reaction conditions often employed with sulfinate salts make them attractive for the late-stage functionalization of complex biomolecules. rsc.orgnih.gov The piperidine (B6355638) scaffold itself is a common feature in many pharmaceuticals, and the ability to use a piperidinylsulfinate to link it to other molecules or to a biological target is of significant interest. Future research may focus on developing site-specific conjugation strategies where the sulfinate is used to form stable carbon-sulfur bonds under biocompatible conditions.

In materials science , sulfone-containing polymers are known for their desirable properties. concordia.ca The use of piperidinylsulfinate as a monomer or functionalizing agent could lead to the creation of novel polymers with tailored characteristics. The N-Boc protecting group offers a convenient handle for further modification, allowing the piperidine nitrogen to be deprotected and used for grafting onto surfaces or integrating into larger polymer backbones. This could be applied to create functional surfaces, membranes, or specialty polymers with specific thermal or mechanical properties. acs.org

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategy, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. nih.gov The development of sustainable routes to and from piperidinylsulfinates is a critical area of ongoing research.

Traditional methods for synthesizing sulfinates often rely on the reduction of sulfonyl chlorides, which can be moisture-sensitive and are typically prepared from harsh reagents. nih.gov Modern, greener alternatives are being explored: